(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties : A study by Mattioda et al. (1975) synthesized new 4-piperazinopyrimidines with methylthio substituents, demonstrating potential applications as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (Mattioda et al., 1975).
Chemical Reactions and Synthesis : Research by Vas’kevich et al. (2004) explored the reaction of 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate in methanol, indicating potential in chemical synthesis (Vas’kevich et al., 2004).
Photochemistry : A study by Hirai et al. (1980) on the photochemistry of 4(3H)-pyrimidin-4-ones led to the formation of medium-ring lactams, which can be hydrolyzed to produce N-methyl acetoacetamide and acetoacetamide (Hirai et al., 1980).
Pesticide Analysis : Research by Xu Dong (2012) highlighted the effective separation and determination of a new pyrimidine pesticide, 2-methylthio-4-amino-5-pyrimidine formaldehyde, and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, using HPLC for rapid and accurate results (Xu Dong, 2012).
Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, showing higher antimicrobial activity against Staphylococcus aureus than streptomycin (Vlasov et al., 2018).
Antiviral Activity : Saxena et al. (1990) found that certain pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potent antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting its radiochemical purity and specific activity (Wang et al., 2017).
Properties
IUPAC Name |
[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGLEYSIAXGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443366 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-30-7 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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